molecular formula C15H13NO B303223 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole

5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole

Cat. No. B303223
M. Wt: 223.27 g/mol
InChI Key: FDOOHPCNDANWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Mobozoxane and has a molecular formula of C16H15NO. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. It has also been shown to exhibit antimicrobial properties by inhibiting the growth of various bacteria and fungi. In addition, it has been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole in lab experiments is its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the development of more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further research is needed to fully understand its mechanism of action and the potential side effects of long-term use.

Synthesis Methods

The synthesis of 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole can be achieved through various methods. One of the most common methods is the condensation of 2-aminotoluene and salicylaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as ethanol or methanol and is heated under reflux for several hours. The resulting product is then filtered and purified by recrystallization.

Scientific Research Applications

5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and antioxidant properties. In addition, it has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.

properties

Product Name

5-Methyl-2-(2-methylphenyl)-1,3-benzoxazole

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-2-(2-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-10-7-8-14-13(9-10)16-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3

InChI Key

FDOOHPCNDANWFP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3C

Origin of Product

United States

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